![molecular formula C8H6BrNO B1338475 6-溴-3-甲基苯并[d]异噁唑 CAS No. 66033-69-0](/img/structure/B1338475.png)

6-溴-3-甲基苯并[d]异噁唑

描述

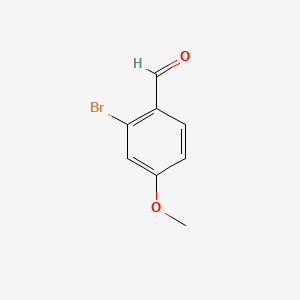

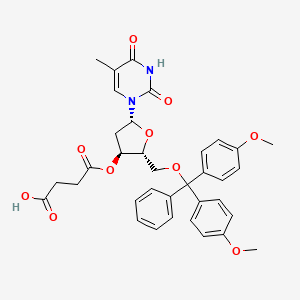

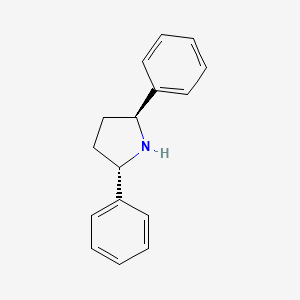

6-Bromo-3-methylbenzo[d]isoxazole is a chemical compound that is part of the benzoxazole family, a class of aromatic organic compounds. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The specific compound of interest, 6-Bromo-3-methylbenzo[d]isoxazole, is characterized by a bromine atom at the sixth position and a methyl group at the third position on the benzoxazole scaffold.

Synthesis Analysis

The synthesis of benzoxazole derivatives can be achieved through various methods. One such method is the palladium-catalyzed carbonylative synthesis, which has been applied to produce 2-aminobenzoxazinones from 2-bromoanilines and isocyanates . Although this method does not directly synthesize 6-Bromo-3-methylbenzo[d]isoxazole, it provides insight into the type of catalytic processes that could be adapted for its synthesis. Additionally, the use of [Mo(CO)6] as a solid CO source offers a safer and more convenient alternative to gaseous CO sources in carbonylation reactions .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of 6-Bromo-3-methylbenzo[d]isoxazole, they do provide information on related structures. For example, the molecular structure of 6-(p-bromobenzoyl)-6-azabicyclo[3.1.0]hexane has been determined using X-ray crystallography, which could serve as a comparative reference for analyzing the structure of 6-Bromo-3-methylbenzo[d]isoxazole .

Chemical Reactions Analysis

The chemical behavior of related compounds such as 3-bromomethylbenzo[d]isoxazole has been investigated, revealing its reactivity towards various chemical reagents . This compound was also used to synthesize C-(3-benzo[d]isoxazolyl)-N-(phenyl) formohydrazidoyl bromide, indicating that brominated benzoxazoles can participate in coupling reactions . These findings suggest that 6-Bromo-3-methylbenzo[d]isoxazole may also exhibit interesting reactivity that could be explored in further studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be inferred from their structural characteristics and the behavior of similar compounds. For instance, novel oxadiazole derivatives containing a brominated benzyl moiety were synthesized and characterized by various spectroscopic techniques, indicating that such compounds can be well-characterized and may possess antibacterial activity . Electrochemically induced transformations of bromophenyl isoxazolone derivatives have also been reported, which could be relevant for understanding the reactivity of 6-Bromo-3-methylbenzo[d]isoxazole .

科学研究应用

合成和表征

Ryzhkova等人(2020年)的研究突出了3-甲基苯甲醛及相关化合物的电化学诱导转化,形成具有潜在生物医学应用的新化合物,特别是在调节炎症性疾病方面。对这些化合物的结构确定为进一步探索其生物医学用途奠定了基础(Ryzhkova, Ryzhkov, & Elinson, 2020)。

生物活性

Popat等人(2004年)合成了3-芳基-5-(3'-溴/氯苯基)异噁唑衍生物,并评估了它们的抗结核和抗微生物活性。这项研究表明了6-溴-3-甲基苯并[d]异噁唑衍生物在开发新的抗微生物药物方面的潜力(Popat, Nimavat, Kachhadia, & Joshi, 2004)。

液晶性质

Bezborodov等人(2003年)报道了新型液晶3-甲基-6-(4-取代苯基)-4,5-二氢苯并[d]异噁唑的合成和介向性质,展示了该化合物在材料科学中的实用性,特别是在液晶技术应用中(Bezborodov, Kauhanka, Lapanik, & Lee, 2003)。

抗微生物和抗炎活性

Velikorodov和Sukhenko(2004年)的研究探讨了含有异噁唑啉和异噁唑核的化合物的抗微生物性质,包括从6-溴-3-甲基苯并[d]异噁唑衍生的化合物。这些发现强调了该化合物在制药研究中的相关性,特别是在开发具有抗炎和杀菌性能的新药物方面(Velikorodov & Sukhenko, 2004)。

高级有机合成

Rajanarendar等人(2013年)关于从3,5-二甲基-4-硝基异噁唑合成新型二氢苯并呋[3,2-e]异噁唑-5(5aH)-酮的工作,包括涉及6-溴-3-甲基苯并[d]异噁唑的步骤,说明了该化合物在合成复杂有机分子中的重要性。这些分子显示出显著的抗微生物、抗炎和镇痛活性,突显了该化学物质在药物化学中的潜力(Rajanarendar, Reddy, Krishna, Shireesha, Reddy, & Rajam, 2013)。

安全和危害

未来方向

属性

IUPAC Name |

6-bromo-3-methyl-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSPSVCJKVFCWHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00497017 | |

| Record name | 6-Bromo-3-methyl-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-methylbenzo[d]isoxazole | |

CAS RN |

66033-69-0 | |

| Record name | 6-Bromo-3-methyl-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone](/img/structure/B1338405.png)

![2-{Spiro[2.2]pentan-1-yl}ethan-1-ol](/img/structure/B1338413.png)